C.I.Reactive Red 90 C.I.Reactive Red 90
Brand Name: Vulcanchem
CAS No.: 12731-73-6
VCID: VC0227388
InChI:
SMILES:
Molecular Formula: C18H12CuN2O2
Molecular Weight: 0

C.I.Reactive Red 90

CAS No.: 12731-73-6

Cat. No.: VC0227388

Molecular Formula: C18H12CuN2O2

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

C.I.Reactive Red 90 - 12731-73-6

Specification

CAS No. 12731-73-6
Molecular Formula C18H12CuN2O2
Molecular Weight 0

Introduction

Chemical Identity and Classification

Nomenclature and Identification

C.I. Reactive Red 90 belongs to the Color Index (C.I.) classification system, which provides standardized identification for colorants used in the textile industry. The designation "Reactive" indicates its ability to form covalent bonds with substrates, while "Red" denotes its hue, and "90" is its specific numerical identifier within this category.

Classification Parameters

This compound is classified as an azo dye, characterized by the presence of one or more azo groups (–N=N–) that serve as chromophores within its molecular structure. It falls within the broader reactive dye category, specifically engineered to chemically react with fibers, particularly those of cellulosic origin. This reactivity distinguishes it from direct, acid, and disperse dyes that rely primarily on physical interactions with substrates.

Molecular Structure and Properties

Structural Components

C.I. Reactive Red 90 possesses a complex molecular architecture comprising several functional groups that contribute to its reactivity and color properties. Key structural features include:

  • Chromophore groups: Primarily azo linkages (–N=N–) that are responsible for the red color absorption characteristics

  • Reactive groups: Functional moieties capable of forming covalent bonds with hydroxyl groups present in cellulosic fibers

  • Solubilizing groups: Typically sulfonic acid groups (–SO₃H) that enhance water solubility

  • Bridging components: Structural elements that connect the chromophoric and reactive portions

Spectroscopic Properties

Spectroscopic analysis, particularly UV-Visible spectroscopy, reveals that C.I. Reactive Red 90 exhibits strong absorbance in the visible spectrum corresponding to wavelengths that produce red coloration. The electronic transitions within the conjugated systems of the azo groups are primarily responsible for this absorption pattern.

Synthesis and Manufacturing

Synthetic Pathway

The synthesis of C.I. Reactive Red 90 typically employs a two-stage process consisting of:

  • Diazotization: Formation of diazonium salts from appropriate aromatic amines using sodium nitrite under acidic conditions

  • Coupling reaction: Reaction of the diazonium intermediates with coupling components such as phenolic compounds or aromatic amines

Process Modifications

The basic synthetic route can be modified by:

  • Introduction of sulfonic acid groups to enhance water solubility

  • Incorporation of reactive moieties to enable covalent bonding with fiber substrates

  • Adjustments to the aromatic components to achieve desired shade and performance characteristics

These modifications significantly influence the final properties of the dye, including its reactivity, solubility, and colorfastness.

Chemical Reactivity and Dyeing Mechanism

Reaction Mechanisms

C.I. Reactive Red 90 undergoes several chemical reactions during the dyeing process:

  • Hydrolysis: Competing reaction with water molecules, particularly under alkaline conditions

  • Nucleophilic substitution: Reaction with hydroxyl groups in cellulosic fibers

  • Other transformations: Potential side reactions depending on specific dyeing conditions

Fiber Interaction Mechanism

The mechanism by which C.I. Reactive Red 90 bonds with cellulosic fibers occurs through several distinct steps:

  • Initial diffusion of the dye into the fiber

  • Adsorption onto fiber surfaces through physical forces

  • Reaction of the dye's reactive groups with hydroxyl groups in the cellulose under alkaline conditions

  • Formation of stable covalent bonds that anchor the dye molecule to the fiber structure

This covalent bonding mechanism provides superior wash fastness compared to dyes that rely solely on physical adsorption or ionic interactions.

Applications and Industrial Uses

Textile Industry Applications

C.I. Reactive Red 90 finds extensive application in:

  • Cellulosic fiber dyeing: Particularly effective for cotton, viscose, and other cellulose-based textiles

  • Textile printing: Used in printing pastes for direct and discharge printing applications

  • Blended fabric coloration: Applied in specialized processes for dyeing blended fabrics containing cellulosic components

Research Applications

Beyond commercial dyeing operations, C.I. Reactive Red 90 serves as:

  • A model compound in studies investigating reactive dye behavior

  • A reference material in analytical method development

  • A component in environmental research related to textile effluent treatment

Performance Characteristics

Stability Properties

Unlike some other reactive dyes examined in the literature such as C.I. Reactive Red 194, which has been studied for exhaustion characteristics on cotton under various dyeing conditions as reported by Özdemir et al., specific exhaustion data for C.I. Reactive Red 90 is more limited in the provided research materials .

Comparative Context with Other Reactive Dyes

When considering C.I. Reactive Red 90 within the broader context of reactive dyes, it shares fundamental chemical principles with other members of this class. Various studies have examined different reactive dyes, providing insights that may be relevant to understanding C.I. Reactive Red 90.

For example, research by Miladinova on bis(dichlorotriazine) reactive dyes containing 4,4'-diaminostilbene-2,2'-disulphonic acid residues demonstrated improved photostability compared to C.I. Reactive Red 1 . While this study didn't specifically include C.I. Reactive Red 90, it highlights the importance of structural features in determining dye stability.

Similarly, research on dye removal techniques has shown that the number of sulfonate groups in reactive dyes significantly impacts their adsorption behavior. For instance, six sulfonate groups-containing C.I. Reactive Yellow 84 showed 50% higher adsorption than four sulfonate groups-containing C.I. Reactive Black 5 when using sodium edetate cross-linked chitosan . Such structure-property relationships are likely relevant to understanding the behavior of C.I. Reactive Red 90 in various applications and treatment processes.

Future Research Directions

Based on current knowledge and trends in reactive dye research, several promising directions for future investigation of C.I. Reactive Red 90 include:

  • Development of application methods with reduced water and energy consumption

  • Exploration of natural or biosynthetic alternatives with similar performance characteristics

  • Improvement of effluent treatment processes specifically tailored for this compound

  • Investigation of potential modifications to enhance sustainability while maintaining performance

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